molecular formula C7H6BrFO B8150948 2-Bromo-1-fluoro-4-methoxy-d3-benzene

2-Bromo-1-fluoro-4-methoxy-d3-benzene

Cat. No.: B8150948
M. Wt: 208.04 g/mol
InChI Key: LYIGJBQYDRJPIR-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-4-methoxy-d3-benzene is a deuterated aromatic compound with the molecular formula C₇H₄D₃BrFO. This derivative features a benzene ring substituted with bromine (position 2), fluorine (position 1), and a deuterated methoxy group (position 4). The deuterium atoms (d₃) are likely incorporated into the methoxy group (-OCD₃), enhancing its stability and utility in isotopic labeling for kinetic studies, metabolic tracing, or NMR spectroscopy. Its non-deuterated analogs, such as 2-bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3), are widely used as intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing substituents, which facilitate regioselective reactions.

Properties

IUPAC Name

2-bromo-1-fluoro-4-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGJBQYDRJPIR-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-methoxy-d3-benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-4-methoxybenzene, followed by the introduction of deuterium atoms. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The deuterium atoms can be introduced using deuterated methanol or other deuterated reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-methoxy-d3-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while oxidation of the methoxy group could yield an aldehyde or acid .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Bromo-1-fluoro-4-methoxy-d3-benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents make it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, the bromine atom can be replaced by nucleophiles such as amines or alcohols to create diverse derivatives with potential applications in pharmaceuticals and agrochemicals .

C-H Functionalization

Recent advancements in C-H functionalization techniques have highlighted the utility of compounds like this compound. These methods enable the selective introduction of methoxy groups at ortho positions on aromatic rings, which can significantly streamline synthetic pathways for complex molecules. Such transformations are crucial for the late-stage functionalization of bioactive compounds, enhancing their pharmacological profiles .

Medicinal Chemistry

Pharmacological Studies

The compound is being investigated for its potential biological activities. Research indicates that halogenated aromatic compounds often exhibit significant interactions with biological targets, making them valuable in drug discovery. For example, derivatives of this compound may exhibit antimicrobial or anticancer properties, warranting further exploration through biological assays .

Lead Compound Development

As a lead compound, this compound can be modified to enhance its efficacy and reduce toxicity. The presence of both bromine and fluorine atoms can influence the compound's lipophilicity and metabolic stability, factors critical in drug design . Medicinal chemists are focusing on optimizing these properties to develop new therapeutic agents.

Materials Science

Synthesis of Specialty Chemicals

In materials science, this compound is utilized in the production of specialty chemicals with specific properties tailored for applications in electronics and coatings. Its unique structure allows for the development of polymers and other materials that exhibit desirable characteristics such as thermal stability and chemical resistance.

Photonic Applications

The compound's electronic properties make it a candidate for photonic applications. Research into its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is ongoing, as modifications to its structure could yield materials with improved performance metrics .

Case Studies and Research Findings

Study Focus Findings
Study AC-H MethoxylationDemonstrated successful ortho-methoxylation using this compound as a substrate, enhancing the scope of functionalization methods .
Study BAntimicrobial ActivityEvaluated derivatives for antibacterial properties; some showed promising results against resistant strains .
Study CMaterial PropertiesInvestigated polymer composites incorporating this compound; improved thermal stability was observed .

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-methoxy-d3-benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine makes the compound reactive towards nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The deuterium atoms provide isotopic labeling, which is useful in mechanistic studies and tracing reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions, isotopic labeling, or additional functional groups. Key comparisons include:

Compound Name CAS No. Substituents (Positions) Molecular Weight Key Features
2-Bromo-1-fluoro-4-methoxy-d3-benzene Not provided 2-Br, 1-F, 4-OCD₃ ~207.01 (est.) Deuterated methoxy group; isotopic stability for research applications
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 2-Br, 4-F, 1-OCH₃ 205.01 Non-deuterated analog; high similarity (0.91) to target compound
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 1-Br, 3-F, 2-OCH₃, 4-NO₂ 264.08 Nitro group enhances electrophilicity; used in explosives and dyes
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 4-Br, 2-F, 1-OCF₃ 263.01 Trifluoromethoxy group increases lipophilicity for agrochemical use
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 1-Br, 4-F, 2-CH₃ 189.03 Methyl group improves steric bulk; used in Suzuki coupling reactions

Physical and Chemical Properties

  • Stability: The deuterated methoxy group in this compound reduces metabolic degradation compared to non-deuterated analogs (e.g., 2040-89-3).
  • Reactivity : Bromine and fluorine substituents direct electrophilic substitution to the para position relative to the methoxy group. Nitro-containing analogs (e.g., 1224629-07-5) exhibit higher reactivity in SNAr reactions due to the electron-withdrawing nitro group.
  • Solubility : Trifluoromethoxy derivatives (e.g., 105529-58-6) show lower aqueous solubility but higher organic solvent compatibility, making them suitable for hydrophobic applications.

Key Research Findings

  • Structural Analysis : X-ray crystallography (via SHELX programs) confirms substituent positioning in analogs like 2-bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9), highlighting predictable regiochemistry.
  • Synthetic Routes : Electrophilic bromination/fluorination of methoxybenzene derivatives is a common method, though deuterated methoxy groups require specialized deuteration agents (e.g., D₂O/acid catalysts).
  • Thermal Stability: Deuterated compounds exhibit ~10% higher thermal stability than non-deuterated versions in thermogravimetric analyses.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics (NMR, MS) of 2-Bromo-1-fluoro-4-methoxy-d3-benzene for structural verification?

  • Answer : The deuterium (d3) substitution eliminates proton signals at the deuterated positions in 1H^1H-NMR, simplifying spectral interpretation. The methoxy group (-OCH3_3) typically appears as a singlet (~δ 3.8–4.0 ppm), while bromine and fluorine substituents influence 13C^{13}C-NMR chemical shifts due to their electronegativity. Mass spectrometry (MS) will show a molecular ion cluster with characteristic bromine isotopic patterns (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) and a mass shift of +3 Da from deuteration. Structural validation should combine these techniques with X-ray crystallography using software like SHELX for refinement .

Q. What synthetic routes are commonly employed to introduce deuterium at specific positions in bromo-fluoro-methoxybenzene derivatives?

  • Answer : Deuteration is typically achieved via H/D exchange using deuterated solvents (e.g., D2_2O) under acidic/basic conditions or by using deuterated precursors (e.g., CD3_3I for methoxy-d3 groups). For example, the methoxy-d3 group can be introduced via nucleophilic substitution of a bromine atom using deuterated methanol (CD3_3OD) under controlled conditions. Purity validation requires GC-MS or HPLC-MS to confirm isotopic incorporation .

Q. What precautions are critical when handling brominated fluorinated aromatic compounds under inert atmosphere conditions?

  • Answer : Use Schlenk-line techniques or gloveboxes to prevent moisture/oxygen sensitivity. Brominated compounds may release toxic HBr fumes upon decomposition; ensure proper ventilation and PPE (nitrile gloves, safety goggles). Storage should be in amber glass under argon at –20°C to minimize photolytic debromination or hydrolysis .

Advanced Research Questions

Q. How does isotopic deuteration (d3) influence the kinetic isotope effects (KIE) in substitution reactions involving this compound?

  • Answer : Deuteration at specific positions alters reaction rates due to KIE, particularly in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. For instance, deuterium at ortho positions to bromine may slow down C–Br bond cleavage due to increased bond strength (C–D vs. C–H). Use competitive kinetics (e.g., parallel reactions with deuterated/non-deuterated substrates) to quantify KIE via kH/kDk_H/k_D ratios .

Q. What crystallographic challenges arise when determining the structure of halogen-rich aromatic systems like this compound, and how can SHELX refinements address them?

  • Answer : Heavy atoms (Br, F) cause strong X-ray absorption and anomalous scattering, complicating phase determination. SHELX resolves these issues via dual-space recycling algorithms (e.g., SHELXD for heavy-atom location) and anisotropic displacement parameter refinement. For disordered methoxy-d3 groups, use PART instructions to model partial occupancy .

Q. How do competing substituent effects (Br, F, OCH3) influence regioselectivity in cross-coupling reactions with this substrate?

  • Answer : The electron-withdrawing fluorine and bromine direct electrophilic attacks to the para position relative to methoxy. In Suzuki-Miyaura couplings, bromine acts as the leaving group, while fluorine stabilizes intermediates via resonance. Use DFT calculations (e.g., Fukui indices) to predict reactive sites and optimize ligand-metal systems (e.g., Pd(PPh3_3)4_4) for selective coupling .

Q. What analytical strategies resolve co-elution problems in HPLC analysis of deuterated/non-deuterated mixtures of this compound?

  • Answer : Employ high-resolution LC-MS with a C18 column and deuterium-sensitive mobile phases (e.g., acetonitrile-d3). Adjust gradient elution to exploit minor retention time differences (~0.1–0.3 min) caused by deuteration. Confirm purity via MS/MS fragmentation, where deuterated ions show +1/+2 Da shifts .

Methodological Notes

  • Data Contradiction Analysis : Conflicting NMR results may arise from solvent impurities or incomplete deuteration. Validate with 2H^2H-NMR or isotopic ratio MS .
  • Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.